molecular formula C11H8Br2N2O2 B560221 2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide CAS No. 62004-35-7

2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide

Cat. No.: B560221
CAS No.: 62004-35-7
M. Wt: 360.00 g/mol
InChI Key: UVSVTDVJQAJIFG-UHFFFAOYSA-N
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Description

Dichlorodiphenyldichloroethylene (DDE-28) is a chemical compound formed by the loss of hydrogen chloride (dehydrohalogenation) from dichlorodiphenyltrichloroethane (DDT). It is one of the more common breakdown products of DDT. Due to DDT’s massive prevalence in society and agriculture during the mid-20th century, DDT and DDE-28 are still widely seen in animal tissue samples . DDE-28 is particularly dangerous because it is fat-soluble like other organochlorines; thus, it is rarely excreted from the body, and concentrations tend to increase throughout life .

Chemical Reactions Analysis

DDE-28 undergoes several types of chemical reactions, including:

    Oxidation: DDE-28 can be oxidized to form various chlorinated compounds.

    Reduction: Reduction of DDE-28 can lead to the formation of less chlorinated compounds.

    Substitution: DDE-28 can undergo substitution reactions where chlorine atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DDE-28 has been extensively studied in various fields of scientific research:

Comparison with Similar Compounds

DDE-28 is closely related to other organochlorine compounds, such as:

DDE-28 is unique in its persistence in the environment and its ability to bioaccumulate in living organisms, leading to long-term ecological and health effects .

Properties

IUPAC Name

2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSVTDVJQAJIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62004-35-7
Record name LFM-A13
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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